molecular formula C23H23N5O3 B2978007 1-(1-(2-Methylimidazo[1,2-a]pyridine-3-carbonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione CAS No. 2034283-98-0

1-(1-(2-Methylimidazo[1,2-a]pyridine-3-carbonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione

Cat. No.: B2978007
CAS No.: 2034283-98-0
M. Wt: 417.469
InChI Key: NFKLPFZCNIUQDX-UHFFFAOYSA-N
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Description

1-(1-(2-Methylimidazo[1,2-a]pyridine-3-carbonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione is a complex organic compound that features a unique combination of heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-(2-Methylimidazo[1,2-a]pyridine-3-carbonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione typically involves multiple steps, starting with the preparation of the 2-Methylimidazo[1,2-a]pyridine core. This core can be synthesized through the reaction of 2-aminopyridine with various alkylating agents, followed by cyclization .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and automated synthesis platforms. The reaction conditions would be carefully controlled to ensure high yield and purity, with considerations for cost-effectiveness and environmental impact .

Chemical Reactions Analysis

Types of Reactions

1-(1-(2-Methylimidazo[1,2-a]pyridine-3-carbonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives of the imidazo[1,2-a]pyridine core, while reduction can lead to the formation of reduced imidazolidine derivatives .

Mechanism of Action

The mechanism of action of 1-(1-(2-Methylimidazo[1,2-a]pyridine-3-carbonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound’s imidazo[1,2-a]pyridine moiety is known to interact with various enzymes and receptors, modulating their activity . This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1-(2-Methylimidazo[1,2-a]pyridine-3-carbonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione is unique due to its combination of the imidazo[1,2-a]pyridine core with the piperidin-4-yl and phenylimidazolidine-2,4-dione moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

1-[1-(2-methylimidazo[1,2-a]pyridine-3-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O3/c1-16-21(26-12-6-5-9-19(26)24-16)22(30)25-13-10-17(11-14-25)27-15-20(29)28(23(27)31)18-7-3-2-4-8-18/h2-9,12,17H,10-11,13-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFKLPFZCNIUQDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CC=CC2=N1)C(=O)N3CCC(CC3)N4CC(=O)N(C4=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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